molecular formula C17H22N4O3S B2866891 5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione CAS No. 899748-38-0

5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione

Cat. No. B2866891
CAS RN: 899748-38-0
M. Wt: 362.45
InChI Key: UXZWOYVWTCPMFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The azepane ring could introduce some conformational flexibility into the molecule, while the pyrido[2,3-d]pyrimidine ring system would likely be planar .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the sulfanyl group could potentially make the compound susceptible to oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the sulfanyl group could potentially affect the compound’s solubility and reactivity .

Scientific Research Applications

Anticonvulsant Activity

This compound has been evaluated for its potential as an anticonvulsant. Studies have shown that derivatives of pyrido[2,3-d]pyrimidine exhibit significant anticonvulsant activity, which could be beneficial in the treatment of epilepsy and related neurological disorders .

Antidepressant Properties

Research indicates that certain pyrido[2,3-d]pyrimidine derivatives possess antidepressant properties. These compounds can lead to a significant reduction in immobility time in animal models, suggesting a potential application in the treatment of depression .

Neurological Disorder Research

The connection between epilepsy and depression is a subject of ongoing research. Compounds like 5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione could be used to further understand the link between these two conditions and develop dual-action drugs .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for the synthesis of various derivatives with enhanced pharmacological properties. It’s a starting point for designing drugs with improved solubility and efficacy .

Safety and Hazards

Without specific toxicity data for this compound, it’s difficult to provide detailed safety and hazard information. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of complex organic molecules like this one is an active area of research in medicinal chemistry. Future work could involve synthesizing this compound and studying its biological activity, as well as investigating its physical and chemical properties .

Mechanism of Action

Target of Action

The primary targets of this compound are Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

This compound acts as a PARP-1 inhibitor . PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .

Biochemical Pathways

The compound affects the DNA repair pathway . PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . By inhibiting PARP-1, the compound disrupts the DNA repair process, leading to genomic dysfunction and cell death .

Pharmacokinetics

Most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The compound shows promising activity where it emerged as a potent PARP-1 inhibitor . It also exhibits high cytotoxicity against MCF-7 . The compound remarkably showed the highest cell growth inhibition against MCF-7 and HCT116 .

properties

IUPAC Name

5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-19-15-14(16(23)20(2)17(19)24)12(7-8-18-15)25-11-13(22)21-9-5-3-4-6-10-21/h7-8H,3-6,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZWOYVWTCPMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)N3CCCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione

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